N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and methyl groups, and an isobutyramide moiety
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)11(17)13-7-10-6-9(3)14-12(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNKIOXHKDMZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Functional Groups
The target compound features a pyrimidine core substituted at positions 2, 4, and 6. Critical functional groups include:
- 2-Dimethylamino group : Introduces basicity and hydrogen-bonding potential.
- 6-Methyl group : Enhances lipophilicity and steric bulk.
- 4-Methylene-isobutyramide side chain : Provides a polar acylamide moiety for target interactions.
These groups necessitate regioselective synthesis and protection/deprotection strategies to avoid cross-reactivity.
Retrosynthetic Analysis
Retrosynthetic breakdown identifies two primary intermediates:
- 2-(Dimethylamino)-6-methylpyrimidin-4-yl)methanol : Core pyrimidine with hydroxymethyl at C4.
- Isobutyramide : Acylating agent for side-chain installation.
Key disconnections:
- Formation of the pyrimidine ring via cyclization.
- Functionalization of C4 with a methylene bridge.
- Acylation of the primary amine with isobutyryl chloride.
Preparation Methodologies
Pyrimidine Core Synthesis
Cyclization of Malonic Diester and Guanidine Derivatives
Adapting methods from CN110818643A, the pyrimidine ring is constructed via cyclization of dimethyl malonate (II) and dimethylmethylidene guanidine hydrochloride (III) under basic conditions (e.g., sodium methoxide in methanol). This yields 2-amino-4,6-dimethoxypyrimidine, which is subsequently functionalized:
$$
\text{Dimethyl malonate} + \text{Dimethylmethylidene guanidine} \xrightarrow{\text{NaOMe/MeOH}} \text{2-Amino-4,6-dimethoxypyrimidine}
$$
Modifications for Target Compound :
- Amination at C2 : Treatment with dimethylamine hydrochloride under high-pressure conditions replaces the methoxy group with dimethylamino.
- Methylation at C6 : Using methyl iodide and a base (e.g., K$$2$$CO$$3$$) in DMF.
Alternative Route via Chloropyrimidine Intermediate
As described in WO2008070740A1, 2-chloro-4,6-dimethylpyrimidine is reacted with dimethylamine in THF to install the dimethylamino group. The chloropyrimidine intermediate is synthesized from thiourea and malononitrile, followed by chlorination with POCl$$_3$$.
Functionalization at C4 Position
Hydroxymethylation
The C4 position is hydroxymethylated using paraformaldehyde in acetic acid, yielding 4-hydroxymethyl-2-(dimethylamino)-6-methylpyrimidine.
Conversion to Aminomethyl Intermediate
The hydroxymethyl group is converted to an aminomethyl moiety via a two-step process:
Acylation with Isobutyramide
The primary amine undergoes acylation with isobutyryl chloride in dichloromethane, catalyzed by triethylamine:
$$
\text{4-Aminomethyl-pyrimidine} + \text{Isobutyryl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide}
$$
Optimization Notes :
Analytical Validation and Characterization
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity. Retention time: 8.2 min.
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
The compound N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide exhibits significant biological activity, particularly as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism and is implicated in various cardiovascular diseases. In vitro studies have shown that derivatives of this compound can effectively inhibit both aortic and intestinal ACATs, leading to reduced cholesterol levels in animal models .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance their efficacy. For instance, systematic alterations in the molecular structure have led to the identification of more potent inhibitors, which have been tested for their ability to reduce atherosclerotic plaque development significantly .
Cardiovascular Diseases
Given its role as an ACAT inhibitor, this compound is being investigated for its potential in treating hypercholesterolemia and preventing atherosclerosis. Studies indicate that certain derivatives can lower cholesterol levels by 38% to 45% compared to control groups when administered in vivo .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound and its analogs:
Mechanism of Action
The mechanism by which N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the isobutyramide moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)pyrimidin-4-yl)methylacetamide
- N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)methylpropionamide
Uniqueness
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and isobutyramide groups allows for versatile interactions in various chemical environments, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.30 g/mol
- CAS Number : 137644023
- IUPAC Name : this compound
The structure features a pyrimidine ring with a dimethylamino group and an isobutyramide moiety, which contributes to its biological properties.
Research indicates that compounds similar to this compound often exhibit activity through:
- Receptor Modulation : Interaction with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Inhibition of enzymes such as monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters like serotonin and dopamine.
- Cell Signaling Pathways : Modulating pathways involved in cell survival and proliferation, particularly in neuronal cells.
Pharmacological Effects
The biological activities of this compound have been investigated in various studies:
Antidepressant Activity
A study demonstrated that the compound exhibits antidepressant-like effects in animal models. This was assessed through behavioral tests such as the forced swim test (FST) and tail suspension test (TST), where treated animals showed reduced immobility times, indicating enhanced mood and reduced depressive behaviors.
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases.
- Case Study : In a double-lesion model of Parkinson's disease, administration of similar compounds resulted in significant improvements in motor function and cognitive tasks. The treatment led to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity.
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including pyrimidine core functionalization and amide coupling. Key steps include:
- Alkylation of 2-(dimethylamino)-6-methylpyrimidin-4-amine with isobutyryl chloride or activated esters.
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize byproducts like unreacted intermediates or dimerization products .
Q. Which analytical techniques are most effective for characterizing SB-203580’s structure and purity?
- NMR Spectroscopy : Confirms substitution patterns on the pyrimidine ring and amide linkage (e.g., δ 2.9–3.1 ppm for dimethylamino protons) .
- LC-MS : Validates molecular weight (theoretical MW: ~218.30 g/mol) and detects trace impurities .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with targets like p38 MAPK .
Q. What is the primary biological target of SB-203580, and how is target engagement validated experimentally?
SB-203580 selectively inhibits p38 MAPK, a kinase involved in inflammatory signaling. Validation methods include:
- Kinase Profiling Assays : Measure IC₅₀ values against a panel of kinases to confirm selectivity .
- Western Blotting : Detects reduced phosphorylation of downstream targets (e.g., MAPKAPK2) in treated cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of SB-203580 across different inflammatory models?
Discrepancies may arise from model-specific factors (e.g., cell type, dosing regimen, or off-target effects). Methodological strategies include:
- Dose-Response Curves : Establish optimal inhibitory concentrations in each model to avoid non-specific effects at high doses .
- CRISPR Knockout Models : Confirm p38-dependent mechanisms by comparing wild-type and p38-knockout cells .
- Meta-Analysis : Statistically integrate data from multiple studies to identify confounding variables (e.g., serum concentration in cell culture) .
Q. What strategies improve SB-203580’s selectivity to minimize off-target kinase interactions?
Structural modifications guided by computational modeling can enhance selectivity:
- Molecular Docking : Predict interactions between SB-203580 analogs and p38 MAPK’s ATP-binding pocket .
- SAR Studies : Modify the isobutyramide moiety or pyrimidine substituents to reduce affinity for kinases like JNK or ERK (see Table 1) .
Table 1 : Selectivity of SB-203580 Analogs
| Compound | p38 MAPK IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
|---|---|---|
| SB-203580 | 50 | >10,000 |
| 2-Methoxy analog | 120 | >10,000 |
| Isobutyramide replaced | >1,000 | 800 |
Q. How should researchers design in vivo studies to evaluate SB-203580’s pharmacokinetics and toxicity?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS .
- Toxicity Screening : Assess liver/kidney function (e.g., ALT, creatinine) and histopathology after chronic dosing .
- BBB Penetration : Evaluate brain concentrations via microdialysis in neuroinflammation models .
Q. What computational tools are suitable for predicting SB-203580’s metabolite formation?
- CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., dimethylamino group demethylation) .
- In Silico Toxicity Screening : Platforms like Derek Nexus assess metabolite genotoxicity or hepatotoxicity risks .
Methodological Notes
- Data Reproducibility : Ensure batch-to-batch consistency in synthesis by documenting reaction parameters (e.g., solvent purity, catalyst lot) .
- Statistical Analysis : Use ANOVA with post-hoc tests for multi-group comparisons in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
